Parogrelil hydrochloride

概要

説明

準備方法

NM-702の合成は、ジブロモピリジアジノンと3-ピコリルアミンの縮合、続いて対応する塩酸塩への変換を含む . 反応条件は通常、トルエンなどの溶媒と、臭素化のための三臭化リンなどの試薬を使用します . NM-702の工業的製造方法は広く文書化されていませんが、言及されている合成経路は、大規模生産の基礎を提供します。

化学反応の分析

NM-702は、以下を含むいくつかの種類の化学反応を受けます。

還元: この化合物は、特に還元剤の存在下で、還元反応を受けます。

置換: NM-702は、特に臭素および塩素置換基を含む置換反応に参加できます。

これらの反応で使用される一般的な試薬には、臭素化のための三臭化リンと、還元反応のためのさまざまな還元剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

NM-702には、以下を含むいくつかの科学研究への応用があります。

化学: NM-702は、ホスホジエステラーゼとトロンボキサンA2シンターゼの阻害の研究におけるモデル化合物として使用されます。

生物学: この化合物は、環状ヌクレオチドを含む細胞シグナル伝達経路への影響について調査されています。

医学: NM-702は、閉塞性動脈硬化症による末梢血管疾患、喘息、間欠性跛行の治療における潜在的な治療効果について研究されています.

産業: ホスホジエステラーゼとトロンボキサンA2シンターゼに対するこの化合物の阻害効果は、これらの酵素を標的とする新しい医薬品開発の候補となっています。

科学的研究の応用

Therapeutic Applications

-

Cardiovascular Health

- Intermittent Claudication : Parogrelil is being investigated for its ability to alleviate symptoms of intermittent claudication, a condition marked by muscle pain due to insufficient blood flow during exercise. Clinical trials have shown that it can improve walking distance and reduce claudication symptoms in patients with peripheral arterial disease .

- Peripheral Arterial Disease : The compound has demonstrated significant biological activity in enhancing blood flow and reducing symptoms associated with peripheral arterial disease. Phase II trials have indicated improvements in exercise performance among patients .

- Respiratory Conditions

- Potential Beyond Vascular Diseases

Case Studies and Clinical Trials

- Phase II Clinical Trials : In Japan, ongoing studies are assessing the efficacy of Parogrelil in treating intermittent claudication caused by arteriosclerosis obliterans and spinal canal stenosis. Preliminary results indicate positive outcomes regarding improved walking ability .

- Experimental Models : Research using animal models has demonstrated that Parogrelil significantly improves walking distances and reduces hindlimb temperature in rat models of intermittent claudication. These findings support its potential as a therapeutic agent for vascular diseases .

Comparative Analysis with Other Inhibitors

Parogrelil's dual inhibition of phosphodiesterase type 3 and type 5 distinguishes it from other established drugs like cilostazol and sildenafil. While cilostazol is primarily used for intermittent claudication, Parogrelil's broader action may provide enhanced therapeutic benefits across multiple conditions .

| Compound | Primary Target | Indications | Unique Features |

|---|---|---|---|

| Parogrelil | PDE3, PDE5 | Intermittent claudication, asthma | Dual inhibition, anti-inflammatory effects |

| Cilostazol | PDE3 | Intermittent claudication | Well-established clinical use |

| Sildenafil | PDE5 | Erectile dysfunction | Specific to erectile function |

作用機序

NM-702は、ホスホジエステラーゼとトロンボキサンA2シンターゼを阻害することにより効果を発揮します . ホスホジエステラーゼを阻害することにより、NM-702は環状ヌクレオチドのレベルを増加させ、血管拡張と血流の改善をもたらします. トロンボキサンA2シンターゼの阻害は、強力な血管収縮剤および血小板凝集剤であるトロンボキサンA2の生成を減少させます . これらの複合的な作用は、運動能力の向上と、末梢動脈疾患患者の症状の軽減に役立ちます。

類似の化合物との比較

NM-702は、ホスホジエステラーゼとトロンボキサンA2シンターゼの二重阻害においてユニークです. 類似の化合物には、以下が含まれます。

シルデナフィル: 間欠性跛行の治療に使用される別のホスホジエステラーゼ阻害剤。

アスピリン: トロンボキサンA2シンターゼを阻害しますが、ホスホジエステラーゼは阻害しません。

ジピリダモール: ホスホジエステラーゼを阻害しますが、NM-702とは異なる分子標的を持っています。

NM-702の独自性は、ホスホジエステラーゼとトロンボキサンA2シンターゼの両方を阻害する能力にあり、これらの酵素のいずれか1つのみを標的とする化合物と比較して、より幅広い治療効果をもたらします .

類似化合物との比較

NM-702 is unique in its dual inhibition of phosphodiesterase and thromboxane A2 synthase. Similar compounds include:

Cilostazol: Another phosphodiesterase inhibitor used to treat intermittent claudication.

Aspirin: Inhibits thromboxane A2 synthase but does not inhibit phosphodiesterase.

Dipyridamole: Inhibits phosphodiesterase but has different molecular targets compared to NM-702.

NM-702’s uniqueness lies in its ability to inhibit both phosphodiesterase and thromboxane A2 synthase, providing a broader therapeutic effect compared to compounds that target only one of these enzymes .

生物活性

Parogrelil hydrochloride, also known as NT-702, is a novel synthetic compound classified as a phosphodiesterase (PDE) inhibitor. It has garnered attention for its potential therapeutic applications, particularly in the treatment of intermittent claudication and other vascular diseases. This article explores the biological activity of this compound, detailing its mechanism of action, therapeutic effects, and relevant research findings.

Parogrelil selectively inhibits phosphodiesterase type 3 (PDE3) and type 5 (PDE5), enzymes that regulate cyclic nucleotide levels within cells. By inhibiting these enzymes, Parogrelil increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various cellular signaling pathways. The inhibition of PDE3 is particularly significant as it enhances vasodilation and improves blood flow, which is beneficial for patients suffering from peripheral arterial disease (PAD) and intermittent claudication .

Biological Activity and Therapeutic Applications

1. Vascular Effects:

- Improvement in Blood Flow: Parogrelil has been shown to enhance blood flow in preclinical models. In rat studies, it improved walking distance and plantar surface temperature in models of hindlimb ischemia, outperforming cilostazol, a commonly used PDE3 inhibitor .

- Vasodilatory Effects: The compound induces vasodilation through endothelium-dependent mechanisms, suggesting its utility in treating conditions characterized by impaired blood flow .

2. Anti-inflammatory Properties:

- Research indicates that Parogrelil exhibits anti-inflammatory effects, which may extend its therapeutic potential beyond vascular diseases to include inflammatory disorders . This property is particularly relevant for conditions where inflammation contributes to vascular complications.

3. Bronchodilatory Effects:

- Parogrelil has demonstrated bronchodilatory activity, making it a candidate for respiratory conditions such as asthma. This dual action—improving vascular function while also affecting respiratory pathways—highlights its versatility as a therapeutic agent .

Efficacy Studies

Several studies have evaluated the efficacy of Parogrelil:

- Pharmacological Comparison: In head-to-head comparisons with cilostazol, Parogrelil showed superior efficacy in improving walking distances in patients with intermittent claudication. The IC50 values for PDE3 inhibition were significantly lower for Parogrelil (0.179 nM for PDE3A) compared to cilostazol .

- Clinical Trials: Phase 2 clinical trials have been conducted to assess the safety and efficacy of Parogrelil in patients with intermittent claudication due to arteriosclerosis obliterans. Results indicated significant improvements in exercise performance and symptom relief compared to placebo groups .

Case Studies

A notable case study involved a patient with recurrent thromboembolism who was treated with various anticoagulants alongside PDE inhibitors like Parogrelil. The treatment regimen demonstrated improved outcomes in managing symptoms associated with vascular occlusions, showcasing the potential benefits of combining anticoagulants with PDE inhibitors .

Summary of Findings

| Property | Details |

|---|---|

| Target Enzymes | PDE3 and PDE5 |

| Main Therapeutic Uses | Intermittent claudication, peripheral arterial disease, asthma |

| Key Mechanisms | Increases cAMP and cGMP levels; induces vasodilation; exhibits anti-inflammatory effects |

| Efficacy | Superior to cilostazol in improving walking distances; effective in enhancing blood flow |

| Clinical Status | Phase 2 trials ongoing; promising results in improving symptoms related to vascular diseases |

特性

Key on ui mechanism of action |

NM-702 is a novel drug that inhibits phosphodiesterase as well as thromboxane A2 synthase. |

|---|---|

CAS番号 |

878796-94-2 |

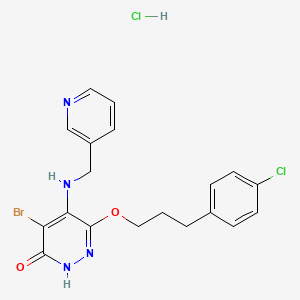

分子式 |

C19H19BrCl2N4O2 |

分子量 |

486.2 g/mol |

IUPAC名 |

5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one;hydrochloride |

InChI |

InChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H |

InChIキー |

QWGUGDYWUADMGB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl |

正規SMILES |

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

139145-84-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-bromo-6-(3-(4-chlorophenyl)propoxy)-5-(3-pyridylmethylamino)-3(2H)-pyridazinone hydrochloride NM-702 NT 702 NT-702 NT702 cpd parogrelil hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。